Tert-butyl 2-(2-(2-hydroxyethoxyl)acetyl)-1-phenylhydrazine carboxylate
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Overview
Description
tert-Butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a phenylhydrazine moiety, and a hydroxyethoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl hydrazinecarboxylate with 2-(2-hydroxyethoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction mixture is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenylhydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The phenylhydrazine moiety can form hydrogen bonds or other interactions with active sites, potentially inhibiting enzyme activity or altering receptor function. The hydroxyethoxyacetyl group may enhance solubility and facilitate transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethyl)carbamate
Uniqueness
tert-Butyl 2-(2-(2-hydroxyethoxy)acetyl)-1-phenylhydrazinecarboxylate is unique due to the presence of both the phenylhydrazine and hydroxyethoxyacetyl groups, which confer specific reactivity and potential biological activity. Similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O5 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
tert-butyl N-[[2-(2-hydroxyethoxy)acetyl]amino]-N-phenylcarbamate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17(12-7-5-4-6-8-12)16-13(19)11-21-10-9-18/h4-8,18H,9-11H2,1-3H3,(H,16,19) |
InChI Key |
HFBGVVCXYOHOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)NC(=O)COCCO |
Origin of Product |
United States |
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